Cas no 1187927-47-4 (4-bromo-3-methylbenzene-1-carboximidamide hydrochloride)
4-bromo-3-methylbenzene-1-carboximidamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-BROMO-3-METHYL-BENZAMIDINE HYDROCHLORIDE
- 4-Bromo-3-methylbenzene-1-carboximidamide hydrochloride
- 4-Bromo-3-methylbenzamidine hydrochloride
- 4-bromo-3-methylbenzene-1-carboximidamide hydrochloride
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- MDL: MFCD11505977
- Inchi: 1S/C8H9BrN2.ClH/c1-5-4-6(8(10)11)2-3-7(5)9;/h2-4H,1H3,(H3,10,11);1H
- InChI Key: GNEFCSIFJGGPNN-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=N)N)C=C1C.Cl
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- Topological Polar Surface Area: 49.9
4-bromo-3-methylbenzene-1-carboximidamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0099S-1g |
4-Bromo-3-methyl-benzamidine hydrochloride |
1187927-47-4 | 96% | 1g |
8463.46CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0099S-5g |
4-Bromo-3-methyl-benzamidine hydrochloride |
1187927-47-4 | 96% | 5g |
33904.74CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0099S-500mg |
4-Bromo-3-methyl-benzamidine hydrochloride |
1187927-47-4 | 96% | 500mg |
4655.75CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0099S-1g |
4-Bromo-3-methyl-benzamidine hydrochloride |
1187927-47-4 | 96% | 1g |
¥8726.45 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0099S-5g |
4-Bromo-3-methyl-benzamidine hydrochloride |
1187927-47-4 | 96% | 5g |
¥34958.27 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0099S-500mg |
4-Bromo-3-methyl-benzamidine hydrochloride |
1187927-47-4 | 96% | 500mg |
¥4800.42 | 2025-01-20 | |
| abcr | AB474913-1 g |
4-Bromo-3-methyl-benzamidine hydrochloride |
1187927-47-4 | 1g |
€621.20 | 2023-07-18 | ||
| Enamine | EN300-300828-0.05g |
4-bromo-3-methylbenzene-1-carboximidamide hydrochloride |
1187927-47-4 | 95% | 0.05g |
$97.0 | 2023-09-06 | |
| Enamine | EN300-300828-0.1g |
4-bromo-3-methylbenzene-1-carboximidamide hydrochloride |
1187927-47-4 | 95% | 0.1g |
$144.0 | 2023-09-06 | |
| Enamine | EN300-300828-0.25g |
4-bromo-3-methylbenzene-1-carboximidamide hydrochloride |
1187927-47-4 | 95% | 0.25g |
$206.0 | 2023-09-06 |
4-bromo-3-methylbenzene-1-carboximidamide hydrochloride Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 4-bromo-3-methylbenzene-1-carboximidamide hydrochloride
Introduction to 4-bromo-3-methylbenzene-1-carboximidamide hydrochloride (CAS No. 1187927-47-4)
4-bromo-3-methylbenzene-1-carboximidamide hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1187927-47-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzene derivatives, featuring a carboximidamide functional group and bromine as well as methyl substituents at specific positions on the aromatic ring. Its unique structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The significance of 4-bromo-3-methylbenzene-1-carboximidamide hydrochloride lies in its versatility as a building block for more complex chemical entities. The presence of both bromine and methyl groups provides opportunities for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in drug discovery to introduce diverse pharmacophores. Additionally, the carboximidamide moiety can serve as a hinge-binding motif, enhancing interactions with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in exploring the potential of aromatic carboximidamides as pharmacological agents. These compounds have demonstrated promise in modulating various biological pathways, including inflammatory responses, metabolic disorders, and neurodegenerative diseases. The structural features of 4-bromo-3-methylbenzene-1-carboximidamide hydrochloride make it an attractive candidate for further investigation in this context.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The bromine substituent in 4-bromo-3-methylbenzene-1-carboximidamide hydrochloride allows for facile introduction of additional functional groups that can fine-tune the binding properties to kinase active sites.
Recent studies have highlighted the utility of 4-bromo-3-methylbenzene-1-carboximidamide hydrochloride in generating libraries of compounds for high-throughput screening (HTS). HTS is a powerful technique that enables researchers to rapidly test thousands of compounds for their biological activity against a given target. The structural diversity offered by this intermediate has been leveraged to identify novel leads with potential therapeutic applications. For instance, derivatives of this compound have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often overexpressed in cancer cells.
The hydrochloride salt form of 4-bromo-3-methylbenzene-1-carboximidamide hydrochloride enhances its solubility in aqueous media, making it more suitable for pharmaceutical formulations and biological assays. This property is particularly important for drug development, as poor solubility can limit oral bioavailability and necessitate alternative delivery methods. The improved solubility profile also facilitates its use in preclinical studies, where accurate dosing and administration are critical.
Another area where 4-bromo-3-methylbenzene-1-carboximidamide hydrochloride has shown promise is in the development of antimicrobial agents. Antibiotic resistance remains a significant global health challenge, and there is an urgent need for novel antibiotics with unique mechanisms of action. The structural framework of this compound allows for modifications that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have indicated that certain derivatives exhibit activity against Gram-positive bacteria, offering a potential solution to rising resistance issues.
The synthesis of 4-bromo-3-methylbenzene-1-carboximidamide hydrochloride involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The process typically begins with the bromination of a methyl-substituted benzene derivative followed by carboxylation at the desired position. Subsequent formation of the carboximidamide group completes the structure. This synthetic route underscores the importance of well-designed methodologies in generating valuable intermediates for drug discovery.
In conclusion, 4-bromo-3-methylbenzene-1-carboximidamide hydrochloride (CAS No. 1187927-47-4) represents a promising scaffold for developing novel therapeutic agents. Its unique structural features and functionalization potential make it an invaluable tool for medicinal chemists working on diverse therapeutic areas. As research continues to uncover new applications for this compound, its significance in pharmaceutical innovation is expected to grow further.
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